Sodium 3-cyclopropyl-3-hydroxypropanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

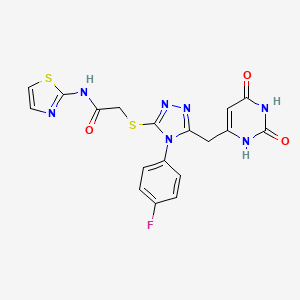

Sodium 3-cyclopropyl-3-hydroxypropanoate is a chemical compound with the molecular formula C6H9NaO3 . It has an average mass of 152.124 Da and a monoisotopic mass of 152.044937 Da .

Molecular Structure Analysis

The InChI code for Sodium 3-cyclopropyl-3-hydroxypropanoate is1S/C6H10O3.Na/c7-5(3-6(8)9)4-1-2-4;/h4-5,7H,1-3H2,(H,8,9);/q;+1/p-1 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the bonds between them. Physical And Chemical Properties Analysis

Sodium 3-cyclopropyl-3-hydroxypropanoate is a powder with a molecular weight of 152.13 . It is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the current literature .Wissenschaftliche Forschungsanwendungen

Biocompatibility and Neuroprotection

Sodium salts of 3-hydroxybutyrate derivatives, related to Sodium 3-cyclopropyl-3-hydroxypropanoate, have been studied for their potential in tissue engineering applications. One study focused on the in vitro effects of these derivatives on cell apoptosis and cytosolic Ca(2+) concentration in mouse glial cells. The findings suggested that these derivatives, due to their inhibitory effect on cell apoptosis mediated by signaling pathways related to the elevation of cytosolic Ca(2+) concentration, could serve as effective neural protective agents. This biocompatibility is crucial for the application of microbial polyhydroxyalkanoates (PHA) in tissue engineering (Xiao et al., 2007).

Radioprotection

Research on sodium 3-amino-2-hydroxypropyl hydrogen phosphorothioate and related compounds has highlighted their potential as radioprotective agents. These compounds, when introduced with hydroxyl groups, have shown high antiradiation activity and low toxicity. The introduction of hydroxyl groups significantly enhanced the radioprotective properties of their nonhydroxylated counterparts, particularly when administered intraperitoneally (Piper et al., 1975).

Analgesia and Inflammation Management

Diclofenac sodium, a non-steroidal anti-inflammatory drug, used as an analgesic in the postoperative period, has been studied for its effects on wound healing. A study focused on the healing of colonic anastomosis in rats indicated that diclofenac sodium had a negative effect on the bursting pressures of the colonic anastomoses and hydroxyproline contents of perianastomotic tissues. These results suggest that the effects of diclofenac sodium on healing should be studied in more detail due to its potential impact on the healing process (Inan et al., 2006).

Cardiovascular and Respiratory Systems

Research into sodium bicarbonate and Tris (hydroxymethyl) aminomethane (THAM) in resuscitation after cardiac arrest in dogs has provided insights into their effectiveness in correcting metabolic acidosis. Both THAM and sodium bicarbonate were equally effective, with THAM initially producing a more pronounced elevation of blood pH. This suggests that either THAM or sodium bicarbonate can be used effectively in correcting metabolic acidosis during cardiac resuscitation, highlighting their potential in acute care settings (Minuck & Sharma, 1977).

Metabolic Effects

A study on the effects of sodium benzoate, a common food preservative, on glucose homeostasis and metabolic profiles in humans did not find a statistically significant effect of acute oral exposure to sodium benzoate on glucose homeostasis. However, it altered four metabolites significantly in response to benzoate. Although no acute adverse effect on glucose homeostasis was observed, further studies are required to explore the metabolic impact of chronic benzoate exposure (Lennerz et al., 2015).

Safety and Hazards

The safety information available indicates that Sodium 3-cyclopropyl-3-hydroxypropanoate may cause skin irritation, serious eye damage, and may be harmful if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Eigenschaften

IUPAC Name |

sodium;3-cyclopropyl-3-hydroxypropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3.Na/c7-5(3-6(8)9)4-1-2-4;/h4-5,7H,1-3H2,(H,8,9);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYTFQDVQTDTPJE-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CC(=O)[O-])O.[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NaO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 3-cyclopropyl-3-hydroxypropanoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![diethyl 3-methyl-5-{[(2-methyl-4-oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl)acetyl]amino}thiophene-2,4-dicarboxylate](/img/structure/B2642936.png)

![N-(3,4-dimethoxyphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2642941.png)

![5'-Chlorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2642942.png)

![N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2642945.png)

![2-(4-Chlorophenyl)-2-[4-(4-fluorobenzoyl)phenyl]acetonitrile](/img/structure/B2642952.png)

![[6-[(2-methoxyphenyl)sulfamoyl]-1H-benzimidazol-2-yl]methyl 4-formylbenzoate](/img/structure/B2642953.png)

![3-Chloro-2-[2-(pyrrolidin-1-ylcarbonyl)pyrrolidin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2642956.png)